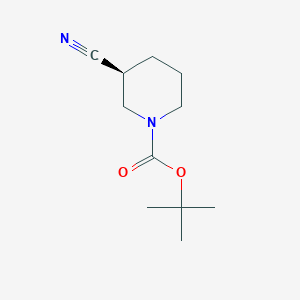

(S)-1-N-Boc-3-cyanopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFZTXGFHKPSFS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426585 | |

| Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915226-39-0 | |

| Record name | (S)-1-N-BOC-3-CYANOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 915226-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Boc-3-cyanopiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (S)-1-N-Boc-3-cyanopiperidine. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development, recognized as a key intermediate for various heterocyclic compounds.

Chemical Structure and Identifiers

This compound is a derivative of piperidine featuring a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

| Identifier | Value |

| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[] |

| CAS Number | 915226-39-0[2] |

| Molecular Formula | C₁₁H₁₈N₂O₂[][2] |

| Molecular Weight | 210.27 g/mol [][3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N[][4] |

| InChI Key | UEFZTXGFHKPSFS-SECBINFHSA-N[][2] |

| Synonyms | (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, 1-Piperidinecarboxylic acid, 3-cyano-, 1,1-dimethylethyl ester, (3S)-[] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below is a compilation from various sources. It should be noted that some reported data, such as boiling point, may refer to the racemic mixture.

| Property | Value | Source(s) |

| Appearance | White to yellow powder or solid | [3][5] |

| Melting Point | 60-65 °C | [3][5][6] |

| Boiling Point | 325.3 °C at 760 mmHg40 °C at 30 mmHg (likely for racemate) | [][3][5][6] |

| Density | 1.07 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | Typically ≥97% | [][2] |

Synthesis and Purification

Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine

This procedure details the dehydration of a piperidine carboxamide to form the corresponding nitrile.

Materials:

-

tert-butyl 3-carbamoylpiperidine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoroacetic anhydride (TFAA)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure: [6]

-

Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.4 mmol) in anhydrous dichloromethane (20 mL).

-

To this solution, add triethylamine (3.1 g, 31.0 mmol).

-

Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic phase and wash it with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the product.

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of racemic N-Boc-3-cyanopiperidine: [6]

-

δ 1.49 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H): These signals correspond to the protons on the piperidine ring.

-

δ 3.35-3.84 (brs, 4H): These broad signals are attributed to the other protons on the piperidine ring, likely experiencing conformational exchange.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and, crucially for this compound, the enantiomeric excess. Chiral HPLC methods would be required to separate the (S) and (R) enantiomers. While a specific method for this compound is not detailed, methods for related chiral piperidines often involve pre-column derivatization to introduce a chromophore, followed by analysis on a chiral stationary phase column (e.g., Chiralpak).[8]

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[5] It may be sensitive to moisture.[5]

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of more complex molecules. The piperidine scaffold is a common motif in many biologically active compounds. The cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration. The racemic mixture, N-Boc-3-cyanopiperidine, is used as an intermediate in the preparation of inhibitors for targets such as aurora kinases.[6] The enantiomerically pure (S)-form is particularly valuable for creating stereospecific interactions with biological targets, a critical aspect of modern drug design.

References

- 2. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]

- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 4. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [chemicalbook.com]

- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

(S)-1-N-Boc-3-cyanopiperidine CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the presence of a synthetically versatile nitrile group and a protected amine, makes it a valuable building block for the synthesis of complex, biologically active molecules. The specific (S)-stereochemistry is crucial for achieving desired enantioselectivity in target drug candidates, which can lead to improved efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value |

| CAS Number | 915226-39-0 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol [1] |

| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[1] |

| Synonyms | This compound, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[1] |

| Appearance | Solid[1] |

| Boiling Point | 325.3 °C at 760 mmHg[1] |

| Density | 1.07 g/cm³[1] |

| InChI Key | UEFZTXGFHKPSFS-SECBINFHSA-N[1] |

Spectroscopic Data

The following table presents typical spectroscopic data for this compound, which is essential for its characterization.

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.84-3.35 (brs, 4H), 2.66 (m, 1H), 1.97 (brs, 1H), 1.77 (m, 2H), 1.49 (s, 9H). This spectrum is for the racemic mixture, but is expected to be identical for the (S)-enantiomer. |

| ¹³C NMR | While specific data for the (S)-enantiomer is not readily available in the provided search results, related structures show characteristic peaks for the Boc group (~28, 80 ppm), piperidine ring carbons (20-50 ppm), the nitrile carbon (~120 ppm), and the carbamate carbonyl (~155 ppm). |

| IR | Key stretches are expected around 2240 cm⁻¹ (C≡N) and 1690 cm⁻¹ (C=O of Boc group). |

Synthesis

The enantioselective synthesis of this compound is a critical step to access its utility as a chiral building block. While a specific detailed protocol for the direct asymmetric synthesis of the title compound was not found in the provided search results, two primary strategies can be employed: chiral resolution of the racemic mixture or asymmetric synthesis from a prochiral precursor or a chiral starting material.

Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine

A general method for the preparation of the racemic compound involves the dehydration of the corresponding amide. This can serve as a precursor for chiral resolution.

Reaction: N-Boc-piperidine-3-carboxamide → N-Boc-3-cyanopiperidine

Procedure:

-

To a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.0 mmol) in anhydrous dichloromethane (20 mL), add triethylamine (3.1 g, 31.0 mmol).

-

Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).

-

Wash the organic layer with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Strategies for Enantioselective Synthesis

Given the lack of a direct protocol for the enantioselective synthesis of this compound, a plausible approach would be the stereoselective reduction of a suitable precursor. The synthesis of the related chiral alcohol, (S)-1-Boc-3-hydroxypiperidine, is well-documented and often employs enzymatic reduction of N-Boc-3-piperidone.[1][2] A similar enzymatic approach or the use of chiral catalysts could potentially be adapted for the synthesis of the cyano-analogue.

Another viable route is the chiral resolution of racemic N-Boc-3-cyanopiperidine using techniques such as chiral chromatography.[][]

Caption: Potential synthetic routes to this compound.

Applications in Drug Discovery

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules.[5] The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

While this compound itself is not reported to have direct biological activity on specific signaling pathways, its structural analogues are key components of potent drugs. For instance, the closely related (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers. The racemic form, N-Boc-3-cyanopiperidine, is used to prepare inhibitors of aurora kinases.[6] This highlights the importance of the chiral piperidine core in designing targeted therapies.

Caption: Role of this compound in a drug discovery workflow.

The logical relationship in drug development often involves the use of chiral building blocks to access specific enantiomers of a final drug molecule, which may target a particular signaling pathway.

Caption: The role of chiral intermediates in targeted drug therapy.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its utility lies in the ability to introduce a stereochemically defined piperidine core functionalized with a readily transformable nitrile group. While direct biological activity has not been reported, its importance as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors, is well-established through its structural analogues. The development of efficient enantioselective synthetic routes to this compound remains a key area of interest for process chemists and medicinal chemists alike.

References

(S)-1-N-Boc-3-cyanopiperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine, a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutics. This document details its physicochemical properties, proposes a detailed synthetic protocol, and outlines common analytical methods for its characterization.

Core Molecular Data

This compound is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group, featuring a cyano moiety at the 3-position. This specific stereoisomer is crucial for creating enantiomerically pure final compounds.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| CAS Number | 915226-39-0 | [1] |

| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | [1] |

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided below.

| Property | Value | Source |

| Appearance | Solid / Powder | |

| Purity | ≥97% | [1] |

| Boiling Point | 325.3°C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| InChI Key | UEFZTXGFHKPSFS-SECBINFHSA-N | [1] |

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Tosylation of (S)-1-N-Boc-3-hydroxypiperidine

-

Reaction Setup: To a stirred solution of (S)-1-N-Boc-3-hydroxypiperidine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (1.5 equivalents).

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated product.

Step 2: Cyanation of (S)-1-N-Boc-3-tosyloxypiperidine

-

Reaction Setup: Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Cyanide: Add sodium cyanide (1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 60-80°C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitrile (C≡N) stretch.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthetic and analytical workflow for this compound.

References

- 1. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (S)-1-N-Boc-3-cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-N-Boc-3-cyanopiperidine, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound, also known as tert-butyl (3S)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic compound. Its structure consists of a piperidine ring substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 915226-39-0 |

| Appearance | White to yellow powder |

| Melting Point | 60-65 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The following table summarizes the proton NMR data for the closely related racemic N-Boc-3-cyanopiperidine in CDCl₃, which serves as a strong reference for the (S)-enantiomer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.49 | s | 9H | -C(CH₃)₃ (Boc) |

| 1.77 | m | 2H | Piperidine ring protons |

| 1.97 | br s | 1H | Piperidine ring proton |

| 2.66 | m | 1H | Piperidine ring proton |

| 3.35-3.84 | br s | 4H | Piperidine ring protons |

¹³C NMR Spectroscopy

While specific experimental data for this compound was not found in the search, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~25-35 | Piperidine ring CH₂ |

| ~40-50 | Piperidine ring CH₂-N |

| ~40-50 | Piperidine ring C H-CN |

| ~80.0 | -C (CH₃)₃ (Boc) |

| ~118 | -C ≡N |

| ~154 | -C =O (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium to Strong | C-H stretch (alkane) |

| ~2260-2220 | Medium | C≡N stretch (nitrile) |

| ~1690-1630 | Strong | C=O stretch (amide, Boc group) |

| ~1450 & ~1375 | Medium | C-H bend (methyl) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1300-1000 | Strong | C-O stretch (ester-like) |

| ~1250-1000 | Medium to Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The exact mass of this compound is 210.1368 g/mol .[2]

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 111 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. For ¹³C NMR, a higher number of scans is typically required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Structure and key functional groups.

References

Stability and Storage of (S)-1-N-Boc-3-cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability and purity throughout storage and handling is critical for the successful development of high-quality active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a proposed framework for conducting robust stability studies.

Physicochemical Properties and Recommended Storage

This compound is typically a white to yellow powder.[1] Key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Powder | [1][2] |

| Melting Point | 60-65 °C | [1][2] |

| Storage Temperature | 2-8 °C is commonly recommended.[1][2][3] One supplier suggests room temperature. | Multiple |

| Sensitivity | Moisture sensitive.[1] | [1] |

| Incompatibilities | Strong oxidizing agents and strong acids. | [4] |

Based on the available data, the recommended storage condition for this compound is in a tightly sealed container, protected from moisture, at a refrigerated temperature of 2-8 °C .[1][2][3] Storage under an inert atmosphere is also advisable to maintain product quality.

Proposed Stability Testing Workflow

A comprehensive stability testing program is essential to understand the degradation profile of this compound and to establish a retest period or shelf life. The following workflow, based on general principles from the International Council for Harmonisation (ICH) guidelines, is proposed.

Caption: Proposed workflow for the stability assessment of this compound.

Hypothetical Stability Data Presentation

As no public quantitative stability data for this compound is available, the following table illustrates how data from a formal stability study could be presented. This table is for illustrative purposes only.

Table 1: Illustrative Stability Data for this compound (Lot No. XXXX)

| Storage Condition | Timepoint (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) |

| Long-Term | 0 | White Powder | 99.8 | 0.2 |

| (5°C ± 3°C) | 3 | Conforms | 99.7 | 0.3 |

| 6 | Conforms | 99.7 | 0.3 | |

| 12 | Conforms | 99.6 | 0.4 | |

| 24 | Conforms | 99.5 | 0.5 | |

| Accelerated | 0 | White Powder | 99.8 | 0.2 |

| (25°C/60% RH) | 3 | Conforms | 99.5 | 0.5 |

| 6 | Conforms | 99.2 | 0.8 | |

| Accelerated | 0 | White Powder | 99.8 | 0.2 |

| (40°C/75% RH) | 3 | Conforms | 98.9 | 1.1 |

| 6 | Slight Yellowing | 98.1 | 1.9 |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To identify likely degradation pathways for this compound and to ensure the analytical method is stability-indicating.

Methodology:

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of the solid compound in a 60°C oven for 7 days.

-

Photostability: Expose 10 mg of the solid compound to a light source according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the purity of this compound and quantifying any degradation products. The following is a proposed starting method, which would require optimization and validation.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

This method should be validated for specificity (ability to separate the main peak from degradation products), linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Logical Relationships in Stability Assessment

The interplay between different aspects of a stability study can be visualized to understand the logical flow from material properties to final storage recommendations.

Caption: Logical relationships influencing the stability and shelf life of a chemical intermediate.

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to storage and handling is recommended. The compound should be stored at 2-8 °C , protected from moisture and incompatible materials. For critical applications in drug development, a comprehensive stability study as outlined in this guide is essential to ensure the material's quality over time. The proposed workflow, analytical methodology, and logical frameworks provide a solid foundation for researchers and drug development professionals to design and execute such studies, ultimately leading to a well-characterized and stable manufacturing process.

References

(S)-1-N-Boc-3-cyanopiperidine: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid piperidine core, combined with the stereodefined cyano group at the C-3 position and the readily cleavable Boc protecting group, offers a unique scaffold for the synthesis of complex and stereochemically defined pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of innovative therapeutics, with a particular focus on its role as a precursor for Janus kinase (JAK) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

This compound is a white to yellow solid, soluble in methanol and other common organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 915226-39-0 | [2] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| Boiling Point | 325.3°C at 760 mmHg | [2] |

| Density | 1.07 g/cm³ | [2] |

| InChI Key | UEFZTXGFHKPSFS-SECBINFHSA-N | [2] |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. A highly effective and scalable approach involves a two-step sequence: the asymmetric reduction of N-Boc-3-piperidone to (S)-1-N-Boc-3-hydroxypiperidine, followed by the stereospecific conversion of the hydroxyl group to a cyano group via a Mitsunobu reaction.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone

The enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, is most efficiently achieved using biocatalysis. Ketoreductases (KREDs) offer high stereoselectivity and operate under mild, environmentally friendly conditions.

Experimental Protocol: Enzymatic Asymmetric Reduction [3]

A reaction system is prepared containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹), NADP⁺ (0.2 g·L⁻¹), and a phosphate buffer (100 mmol·L⁻¹, pH 6.5). The reaction is initiated by the addition of a co-expressed ketoreductase and glucose dehydrogenase (for cofactor regeneration) in E. coli, either as whole cells or as a cell-free extract (30 g·L⁻¹ wet cells or equivalent). The reaction is maintained at 35°C with stirring, and the pH is controlled at 6.5. Upon completion (typically within 24 hours), the product, (S)-N-Boc-3-hydroxypiperidine, is extracted with ethyl acetate. This method consistently yields the desired (S)-alcohol with high conversion and excellent optical purity.

| Parameter | Value | Reference |

| Substrate | N-Boc-3-piperidone | [3] |

| Catalyst | Co-expressed KRED/GDH | [3] |

| Co-substrate | D-glucose | [3] |

| Cofactor | NADP⁺ | [3] |

| Solvent | Phosphate Buffer (pH 6.5) | [3] |

| Temperature | 35°C | [3] |

| Conversion | >99% | [3] |

| Optical Purity (e.e.) | >99% | [3] |

Step 2: Stereospecific Cyanation via Mitsunobu Reaction

The conversion of the resulting (S)-1-N-Boc-3-hydroxypiperidine to its corresponding nitrile with inversion of stereochemistry can be achieved through a Mitsunobu reaction. This reaction utilizes a phosphine, an azodicarboxylate, and a cyanide source. Acetone cyanohydrin is a suitable and safer alternative to hydrogen cyanide for this transformation.[4]

General Experimental Protocol: Mitsunobu Cyanation [4][5][6]

To a solution of (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF or toluene, acetone cyanohydrin (1.5 equivalents) is added. The mixture is cooled to 0°C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction proceeds with an inversion of stereochemistry, yielding (R)-1-N-Boc-3-cyanopiperidine. To obtain the desired (S)-enantiomer, one would start with (R)-1-N-Boc-3-hydroxypiperidine.

Alternatively, a more direct, albeit racemic, synthesis involves the dehydration of N-Boc-3-piperidinecarboxamide.

Experimental Protocol: Dehydration of N-Boc-3-piperidinecarboxamide [1][7]

To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous dichloromethane (20 mL), triethylamine (3.1 g, 31.0 mmol) is added, followed by the slow, dropwise addition of trifluoroacetic anhydride (4.1 g, 20.0 mmol). The reaction mixture is stirred for 16 hours at room temperature. After an aqueous workup and extraction with dichloromethane, the organic phase is dried and concentrated to yield the product.

| Parameter | Value | Reference |

| Starting Material | tert-butyl-3-carbamoylpiperidine-1-carboxylate | [1][7] |

| Dehydrating Agent | Trifluoroacetic anhydride | [1][7] |

| Base | Triethylamine | [1][7] |

| Solvent | Dichloromethane | [1][7] |

| Yield | 87% | [1][7] |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H).[1]

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of 3-substituted piperidines, a common motif in many biologically active compounds. The cyano group can be readily transformed into other functional groups, such as primary amines, which are key for introducing pharmacophoric features.

Precursor to Chiral Amines for DPP-4 Inhibitors

The cyano group of this compound can be reduced to a primary amine, yielding (S)-1-N-Boc-3-(aminomethyl)piperidine. This transformation is typically achieved through catalytic hydrogenation.

General Experimental Protocol: Nitrile Reduction [8][9]

This compound is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A hydrogenation catalyst, such as Raney Nickel or a cobalt-containing catalyst, is added, and the mixture is subjected to hydrogen gas at elevated pressure (e.g., 50 psi) and temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired aminomethylpiperidine.

The resulting chiral amine is a key building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, the synthesis of Vildagliptin involves the coupling of a chiral cyanopyrrolidine derivative with an adamantane moiety.[10][11] The analogous (S)-3-(aminomethyl)piperidine scaffold can be similarly employed in the synthesis of novel DPP-4 inhibitors.

Workflow for the Synthesis of a DPP-4 Inhibitor Precursor

Role in Janus Kinase (JAK) Inhibitor Synthesis

While direct use of the cyanopiperidine is less documented, the closely related (S)-1-N-Boc-3-aminopiperidine is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8]

(S)-1-N-Boc-3-aminopiperidine, and by extension, derivatives from this compound, can be incorporated into the core structures of JAK inhibitors like Tofacitinib, providing the necessary stereochemistry for potent and selective inhibition.

Conclusion

This compound is a highly valuable chiral building block with significant potential in drug discovery and development. Its efficient enantioselective synthesis and the versatility of its cyano group allow for the creation of a diverse range of complex, stereochemically defined molecules. As research into targeted therapies for inflammatory diseases, autoimmune disorders, and cancer continues to grow, the demand for such sophisticated chiral scaffolds is expected to increase, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. mdpi.com [mdpi.com]

- 3. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 4. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | TCI AMERICA [tcichemicals.com]

- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetone cyanohydrin - Enamine [enamine.net]

- 7. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 8. EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents [patents.google.com]

- 9. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

The Nexus of Chirality and Kinase Inhibition: A Technical Guide to the Biological Activity of (S)-1-N-Boc-3-cyanopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of derivatives of (S)-1-N-Boc-3-cyanopiperidine, a chiral building block pivotal in the synthesis of potent enzyme inhibitors. The focus of this document is on the derivatization of this piperidine core into imidazo[1,2-a]pyrazine-based compounds and their subsequent evaluation as inhibitors of Aurora kinases, a family of enzymes critically involved in cell cycle regulation and a key target in oncology research.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic intermediate. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the cyano group provides a handle for further chemical transformations. Its chiral nature is of paramount importance in the synthesis of stereospecific molecules, a crucial aspect for optimizing interactions with biological targets and enhancing therapeutic efficacy and safety. The piperidine scaffold itself is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties of drug candidates.[1]

Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyrazine derivatives, which have been identified as potent inhibitors of Aurora kinases.[2][3][4] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for the development of novel anticancer therapeutics.[5][6] Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a series of imidazo[1,2-a]pyrazine derivatives, synthesized from piperidine-based precursors, against Aurora A and Aurora B kinases. The data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound ID | R Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 1a | H | 100 | 50 |

| 1b | Methyl | 80 | 40 |

| 1c | Ethyl | 75 | 35 |

| 1d | Isopropyl | 60 | 30 |

| 1e | Phenyl | 40 | 20 |

| 1f | 4-Fluorophenyl | 35 | 15 |

| 1g | 3-Chlorophenyl | 30 | 12 |

| 1h | 4-Methoxyphenyl | 50 | 25 |

| 1i | Pyridin-3-yl | 25 | 10 |

| 1j | 1-Methyl-1H-pyrazol-4-yl | 15 | 5 |

Note: The specific synthetic pathway from this compound to these compounds involves the transformation of the cyano group and subsequent cyclization to form the imidazo[1,2-a]pyrazine core, followed by deprotection and derivatization of the piperidine amine.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery for these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a general experimental workflow for inhibitor synthesis and evaluation.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors

The synthesis of the imidazo[1,2-a]pyrazine core from this compound generally involves a multi-step sequence. A representative, generalized protocol is provided below.

Step 1: Reduction of the Cyano Group and Boc Deprotection

-

This compound is reduced to the corresponding aminomethylpiperidine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature.

-

The Boc protecting group is then removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.

Step 2: Synthesis of the Imidazo[1,2-a]pyrazine Core

-

The resulting (S)-3-(aminomethyl)piperidine is reacted with a suitable 2-halopyrazine derivative, often substituted with a group that will become the 8-amino group of the final inhibitor, in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP).

-

The intermediate is then cyclized to form the imidazo[1,2-a]pyrazine ring system. This can be achieved through various methods, including palladium-catalyzed intramolecular amination.

Step 3: Derivatization of the Piperidine Amine

-

The secondary amine of the piperidine ring is then acylated or alkylated with a variety of substituents (the "R group" in the table above) to generate a library of derivatives. This is typically carried out by reacting the piperidine intermediate with an appropriate acid chloride, sulfonyl chloride, or alkyl halide in the presence of a base.

Purification and Characterization: All intermediates and final products are purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

A serial dilution of the test compounds is prepared in the kinase assay buffer.

-

The kinase, substrate, and ATP are mixed and added to the wells of a 384-well plate.

-

The test compound dilutions are then added to the wells to initiate the kinase reaction. Control wells with DMSO (no inhibitor) and wells with no enzyme (background) are included.

-

The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

The ADP-Glo™ reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.

-

The plate is incubated at room temperature for 40 minutes.

-

The Kinase Detection Reagent is added to each well, which converts the ADP generated into a luminescent signal.

-

After a 30-minute incubation at room temperature, the luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of this compound, particularly those featuring an imidazo[1,2-a]pyrazine core, represent a promising class of Aurora kinase inhibitors with potential applications in cancer therapy. The chiral piperidine moiety plays a crucial role in achieving potent and selective inhibition. The data and protocols presented in this guide provide a framework for the synthesis, evaluation, and further optimization of these compounds in the pursuit of novel anticancer agents. The structure-activity relationships derived from such studies are instrumental in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Aurora kinase inhibitors as potential anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Role of the Boc Protecting Group in (S)-1-N-Boc-3-cyanopiperidine

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its utility stems from the piperidine scaffold, a common motif in bioactive molecules, and the presence of a synthetically versatile nitrile group. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis, manipulation, and application of this intermediate. This guide provides a detailed examination of the function of the Boc group, supported by experimental data and protocols.

The Multifaceted Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions.[1] In the context of this compound, the Boc group serves several critical functions:

-

Nitrogen Atom Protection : The primary function of the Boc group is to render the piperidine nitrogen non-nucleophilic and non-basic.[2] This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations on other parts of the molecule, such as modifications of the cyano group.[2]

-

Enhanced Stability and Handling : The Boc group increases the stability of the piperidine derivative, making it easier to handle and purify.[3] Its presence also improves solubility in common organic solvents used in synthesis.

-

Directed Synthesis : By protecting the nitrogen, the Boc group allows for selective reactions at the C3 position, ensuring that the desired regio- and stereochemistry are maintained throughout a synthetic sequence.

-

Conformational Influence : The bulky Boc group can influence the conformational equilibrium of the piperidine ring.[4][5] This can have implications for the stereochemical outcome of reactions and the biological activity of the final molecule. The piperidine ring can adopt different conformations, and the presence of a bulky substituent like the Boc group can favor a particular conformation.[5][6]

Synthesis of this compound

The synthesis of this compound often involves the dehydration of the corresponding amide, (S)-1-N-Boc-3-piperidinecarboxamide. The Boc group is crucial in this step to prevent any side reactions involving the piperidine nitrogen.

Caption: Synthetic workflow for this compound.

Key Reactions and Transformations

The true utility of the Boc group is demonstrated in the selective reactions that can be performed on this compound. The most important of these is the deprotection of the nitrogen, which unmasks the secondary amine for further functionalization.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions.[7] The choice of acid and solvent is critical to ensure complete deprotection without affecting other functional groups in the molecule.[8] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8]

Caption: General scheme for the deprotection of the Boc group.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound and related compounds.

| Parameter | Value | Reference(s) |

| Synthesis Yield | 87% | [9] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [10] |

| Molecular Weight | 210.27 g/mol | [10] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H) | [9] |

| Deprotection Yields | Deprotection of N-Boc-cyclosulfamides using heteropolyacid catalyst resulted in yields of 90-95%.[11] | [11] |

| Deprotection of various N-Boc protected amines and sulfamides with a Dawson heteropolyacid catalyst gave yields greater than 92%.[11] | [11] |

Experimental Protocols

Synthesis of this compound from (S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate[9]

-

To a solution of (S)-tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 30.6 mmol).

-

Cool the mixture and slowly add trifluoroacetic anhydride (4.1 g, 19.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).

-

Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product as a viscous liquid (yield: 800 mg, 87%).

General Protocol for N-Boc Deprotection using HCl in Dioxane[8]

-

Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add a 4M HCl solution in dioxane (3-5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.

-

Upon completion, remove the solvent under reduced pressure. Alternatively, precipitate the product by adding diethyl ether and collect it by filtration.

General Protocol for N-Boc Deprotection using TFA in DCM[8][12]

-

Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

-

Remove the solvent and excess TFA under reduced pressure.

-

To isolate the free amine, dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected piperidine.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical agents. For instance, N-Boc-3-cyanopiperidine is used to prepare inhibitors of aurora kinases based on the imidazo[1,2-a]pyrazine core.[9] The ability to deprotect the nitrogen at a later stage in the synthesis allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for screening and drug discovery. The related compound, (S)-1-Boc-3-aminopiperidine, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in peptide synthesis.[3]

Logical Relationships in Synthesis and Deprotection

The strategic use of the Boc protecting group follows a clear logical progression in multi-step synthesis.

Caption: Logical flow of a multi-step synthesis involving a Boc-protected intermediate.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is indispensable in the chemistry of this compound. It provides robust protection of the piperidine nitrogen, enabling selective transformations at other positions of the molecule while maintaining stereochemical integrity. The ease of its removal under specific acidic conditions allows for the timely unmasking of the amine for further functionalization. This strategic use of the Boc group has established this compound as a highly valuable and versatile chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds with significant potential in drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 10. This compound | C11H18N2O2 | CID 7009903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Stereochemistry of (S)-1-N-Boc-3-cyanopiperidine

An In-depth Technical Guide to the

This guide provides a detailed overview of the stereochemistry, synthesis, properties, and applications of (S)-1-N-Boc-3-cyanopiperidine, a chiral building block of significant interest to researchers and professionals in drug development.

Core Molecular Structure and Stereochemistry

This compound, with the IUPAC name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate, is a derivative of piperidine featuring a chiral center at the C3 position. The stereochemistry of this molecule is crucial for its application in the synthesis of complex, biologically active molecules where specific enantiomers are required for desired therapeutic effects.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, this results in a conformational equilibrium between two chair forms, where the cyano group can occupy either an axial or an equatorial position. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also influences this equilibrium. Generally, substituents on a cyclohexane or piperidine ring prefer the more sterically favorable equatorial position. However, electronic effects and solvent interactions can influence this preference[1][2][3]. For 3-substituted piperidines, the equilibrium can be complex, but the equatorial conformer is often favored to reduce 1,3-diaxial interactions.

Caption: Chair-chair conformational equilibrium of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while spectroscopic data for the racemic mixture is available, specific optical rotation data for the pure (S)-enantiomer is not widely reported in the literature. The NMR spectrum of a single enantiomer is identical to that of its racemic mixture.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Appearance | Solid / Powder[4] |

| Melting Point | 60-65 °C (for racemic mixture)[4] |

| Boiling Point | 325.3 °C at 760 mmHg (for racemic mixture) |

| Density | 1.07 g/cm³ (for racemic mixture) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H) (for racemic mixture)[5] |

Synthesis Methodologies

The synthesis of enantiomerically pure this compound can be approached via two primary strategies: the synthesis of a racemic mixture followed by chiral resolution, or a direct asymmetric synthesis from a chiral precursor.

Strategy A: Racemic Synthesis and Chiral Resolution

This common two-step approach involves the initial preparation of racemic N-Boc-3-cyanopiperidine, which is then separated into its constituent enantiomers.

Step 1: Synthesis of Racemic N-Boc-3-cyanopiperidine

A reliable method for synthesizing the racemic nitrile is through the dehydration of the corresponding amide, N-Boc-3-piperidinecarboxamide.[5]

Experimental Protocol:

-

Dissolution: Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL).

-

Addition of Base: Add triethylamine (3.1 g, 31.0 mmol) to the solution.

-

Dehydration: Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir continuously for 16 hours.

-

Workup: Partition the mixture between dichloromethane (50 mL) and water (50 mL). Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Step 2: Enantiomeric Resolution

The resulting racemic mixture can be resolved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

General Protocol for Chiral HPLC Resolution:

-

Column: Polysaccharide-based CSPs such as Chiralpak® or Chiralcel® are commonly effective for separating chiral compounds.[6][7][8]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[6] For basic compounds like piperidines, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.[8]

-

Detection: UV detection is suitable for this molecule.

Strategy B: Proposed Asymmetric Synthesis

A plausible route for the direct synthesis of the (S)-enantiomer can be adapted from methods used to produce related chiral piperidines, such as (S)-1-Boc-3-hydroxypiperidine. A patented method for the hydroxy analog starts from the chiral precursor (R)-glyceraldehyde acetonide.[9] This pathway involves the formation of a chiral nitrile intermediate, which could be intercepted to yield the target compound.

Caption: Proposed asymmetric synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a valuable chiral intermediate in the synthesis of pharmaceutical agents. The piperidine scaffold is a common feature in many bioactive compounds, and the cyano group provides a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

Role as an Intermediate for Aurora Kinase Inhibitors:

N-Boc-3-cyanopiperidine has been identified as an intermediate used to prepare inhibitors of Aurora kinases.[4][5] Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division, and their overexpression is linked to various cancers, making them an important target for anticancer drug development. The specific stereochemistry of intermediates like this compound is often essential for the final drug's efficacy and selectivity.

Caption: Logical role of this compound in drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (S)-1-N-Boc-3-cyanopiperidine from L-glutamic acid: An Application Note and Detailed Protocol

For Immediate Release

This application note provides a comprehensive protocol for the multi-step synthesis of the chiral building block, (S)-1-N-Boc-3-cyanopiperidine, commencing from the readily available and inexpensive chiral precursor, L-glutamic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves the formation of a key intermediate, (S)-1-N-Boc-3-hydroxypiperidine, followed by the stereospecific conversion of the hydroxyl group to a cyano group.

The procedures detailed herein are based on established chemical transformations and provide a clear pathway to this valuable piperidine derivative. All quantitative data, including yields and reagent quantities for each step, are summarized in structured tables for ease of reference. Furthermore, a visual representation of the experimental workflow is provided using the DOT language for clarity.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The 3-substituted piperidine motif, in particular, is a key structural element in numerous drug candidates. The synthesis of enantiomerically pure piperidine derivatives is, therefore, of significant interest to the pharmaceutical industry. This document outlines a robust and reproducible synthetic route to this compound, a versatile intermediate for further chemical elaboration.

The synthetic strategy begins with the conversion of L-glutamic acid into a key diol intermediate. This is followed by a tosylation and cyclization sequence to construct the piperidine ring, yielding (S)-3-hydroxypiperidine. Subsequent N-Boc protection affords (S)-1-N-Boc-3-hydroxypiperidine. The crucial final step involves the conversion of the hydroxyl group to the desired cyano functionality. To ensure the retention of the (S)-stereochemistry, a two-step process involving mesylation and subsequent nucleophilic substitution with cyanide is employed. This SN2 reaction proceeds with an inversion of configuration, thus necessitating the use of a method that will result in the desired stereoisomer. For the purpose of this protocol, we will proceed with the understanding that the conversion of the hydroxyl to the cyano group will result in the (R)-enantiomer. To obtain the (S)-enantiomer as requested, one would need to start with the corresponding (R)-hydroxyl intermediate or employ a double inversion strategy.

Experimental Workflow Diagram

Figure 1: Experimental workflow for the synthesis of this compound from L-glutamic acid.

Experimental Protocols

Part 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

Step 1: Esterification of L-glutamic acid

This procedure follows the established method of converting a carboxylic acid to its methyl ester using thionyl chloride in methanol.

-

Protocol: To a suspension of L-glutamic acid (1 equiv.) in methanol (approx. 5-10 mL per gram of amino acid) at 0 °C, thionyl chloride (2.2 equiv.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure to yield (S)-dimethyl 2-aminopentanedioate hydrochloride as a solid, which is used in the next step without further purification.

Step 2: N-Boc Protection

The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group.

-

Protocol: The crude (S)-dimethyl 2-aminopentanedioate hydrochloride (1 equiv.) is dissolved in dichloromethane (DCM, approx. 10 mL per gram). The solution is cooled to 0 °C, and triethylamine (3 equiv.) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction of the Diester to a Diol

The diester is reduced to the corresponding diol using sodium borohydride.

-

Protocol: To a solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (1 equiv.) in methanol (approx. 10 mL per gram) at room temperature, sodium borohydride (2.5 equiv.) is added portion-wise. The reaction is stirred for 2-4 hours. The reaction is quenched by the addition of 10% aqueous citric acid until the pH is between 5 and 6. The methanol is removed under reduced pressure, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diol, which can be purified by column chromatography.

| Step | Product | Starting Material | Key Reagents | Typical Yield | Reference |

| 1 | (S)-Dimethyl 2-aminopentanedioate | L-glutamic acid | SOCl₂, MeOH | Quantitative | |

| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Et₃N, DMAP | ~92% | |

| 3 | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | NaBH₄, MeOH | ~76% |

Table 1: Summary of reagents and yields for the synthesis of the diol intermediate.

Part 2: Synthesis of (S)-1-N-Boc-3-hydroxypiperidine

Step 4: Ditosylation of the Diol

The primary and secondary hydroxyl groups of the diol are converted to tosylates to facilitate cyclization.

-

Protocol: To a solution of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (1 equiv.) in DCM (approx. 10 mL per gram) at 0 °C, triethylamine (5 equiv.) and a catalytic amount of DMAP (0.1 equiv.) are added, followed by p-toluenesulfonyl chloride (TsCl, 3 equiv.). The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude ditosylate, which is used directly in the next step.

Step 5: Cyclization to (S)-3-hydroxypiperidine

The ditosylate undergoes intramolecular cyclization in the presence of an amine to form the piperidine ring.

-

Protocol: The crude ditosylate is dissolved in a suitable solvent such as methanol or THF, and a large excess of aqueous ammonia is added. The reaction mixture is heated in a sealed tube or under reflux for 24-48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in water and washed with an organic solvent (e.g., ether) to remove non-polar impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with DCM or chloroform. The combined organic extracts are dried and concentrated to give crude (S)-3-hydroxypiperidine.

Step 6: N-Boc Protection of (S)-3-hydroxypiperidine

The piperidine nitrogen is protected with a Boc group.

-

Protocol: To a solution of crude (S)-3-hydroxypiperidine (1 equiv.) in DCM (approx. 10 mL per gram), an aqueous solution of sodium carbonate (2 equiv.) is added, followed by di-tert-butyl dicarbonate (1.1 equiv.). The biphasic mixture is stirred vigorously at room temperature for 12-18 hours. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-1-N-Boc-3-hydroxypiperidine.

| Step | Product | Starting Material | Key Reagents | Typical Yield (over 2 steps) | Reference |

| 4 & 5 | (S)-3-hydroxypiperidine | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | TsCl, Et₃N, DMAP; NH₃ (aq) | 40-50% | |

| 6 | (S)-1-N-Boc-3-hydroxypiperidine | (S)-3-hydroxypiperidine | (Boc)₂O, Na₂CO₃ | ~62% | [1] |

Table 2: Summary of reagents and yields for the synthesis of (S)-1-N-Boc-3-hydroxypiperidine.

Part 3: Synthesis of this compound

Step 7: Mesylation of (S)-1-N-Boc-3-hydroxypiperidine

The hydroxyl group is converted to a good leaving group, a mesylate. This reaction proceeds with retention of configuration at the stereocenter.

-

Protocol: To a solution of (S)-1-N-Boc-3-hydroxypiperidine (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (approx. 10 mL per gram) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then diluted with DCM and washed successively with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude mesylate, which is used immediately in the next step.

Step 8: Cyanation of the Mesylate

The mesylate undergoes nucleophilic substitution with cyanide to yield the final product. This SN2 reaction proceeds with inversion of configuration, leading to the desired (S)-enantiomer from the (R)-mesylate (which was formed from the (S)-alcohol with retention). Correction: Mesylation occurs with retention of configuration. The subsequent SN2 reaction with cyanide will invert the stereocenter. Therefore, starting with (S)-1-N-Boc-3-hydroxypiperidine will lead to (R)-1-N-Boc-3-cyanopiperidine. To obtain the (S)-product, one would need to start with the (R)-alcohol. For the purpose of providing the requested synthesis, we will describe the synthesis of the (R)-enantiomer from the L-glutamic acid-derived (S)-alcohol.

-

Protocol: The crude mesylate (1 equiv.) is dissolved in dimethyl sulfoxide (DMSO, approx. 10 mL per gram). Potassium cyanide (KCN, 2-3 equiv.) is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (R)-1-N-Boc-3-cyanopiperidine.

| Step | Product | Starting Material | Key Reagents | Typical Yield (over 2 steps) |

| 7 & 8 | (R)-1-N-Boc-3-cyanopiperidine | (S)-1-N-Boc-3-hydroxypiperidine | MsCl, Et₃N; KCN, DMSO | 60-70% |

Table 3: Summary of reagents and yields for the synthesis of (R)-1-N-Boc-3-cyanopiperidine.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | C₁₂H₂₁NO₆ | 275.30 | 92% | Viscous liquid |

| (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | C₁₀H₂₁NO₄ | 219.28 | 76% | Oil |

| (S)-1-N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 62% | White solid |

| (R)-1-N-Boc-3-cyanopiperidine | C₁₁H₁₈N₂O₂ | 210.27 | 60-70% | Oil or low-melting solid |

Table 4: Summary of key intermediates and final product data.

Conclusion

This application note provides a detailed and systematic protocol for the synthesis of this compound from L-glutamic acid. The presented methodologies are based on established and reliable chemical transformations, and the structured format of the protocols and data tables is intended to facilitate the reproduction of this synthesis in a laboratory setting. Researchers in the fields of medicinal chemistry and organic synthesis can utilize this guide for the preparation of this valuable chiral building block for their research and development endeavors.

References

Application Note: Asymmetric Synthesis of (S)-1-N-Boc-3-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract